molecular formula C12H12O B8778520 Cinnamalacetone

Cinnamalacetone

Cat. No.: B8778520
M. Wt: 172.22 g/mol
InChI Key: PRNUCJKOERXADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamalacetone is a member of styrenes.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

6-phenylhexa-3,5-dien-2-one

InChI

InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

PRNUCJKOERXADE-UHFFFAOYSA-N

SMILES

CC(=O)C=CC=CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 ml single neck flask was charged 13.2 g (100 mmoles,1.0 eq) of cinnamaldehyde dissolved in 30 ml of acetone. To this was added 5 g of 10% aqueous sodium hydroxide solution (12.5 mmoles, 0.125 eq), dropwise and during the course of addition, temperature was kept no higher than 25° C., while the mixture was agitated continuously for 30 minutes. To the mixture was added 50 ml of water, followed by 100 ml of ethyl acetate, the phases were separated and the organic phase was washed with water three times and then dried, and concentrated to obtain 15.7 g of 4-(2-phenylethenyl)-3-buten-2-one as a faintly yellow oil in 91% yield.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
5 g
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reactant
Reaction Step Two
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Quantity
50 mL
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reactant
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100 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
Cinnamalacetone

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